Butopamine

概要

説明

ブトパミンは、ドブタミンと化学的に類似している合成化合物ですが、カテコールアミンではありません。ブトパミンは、心臓の収縮力を高めるという正の変力作用を引き起こすことで知られています。 これは、うっ血性心不全の治療に特に役立ちます .

準備方法

ブトパミンは、ドブタミン分子の修飾によって合成できます。 合成経路には、1つのヒドロキシル基の位置を移動させることが含まれ、これによりブトパミンはカテコール-O-メチルトランスフェラーゼの作用を受けにくくなり、経口投与に適しています . 特定の反応条件と工業生産方法は広く文書化されていませんが、プロセスは一般的に、目的の分子構造を達成するためにさまざまな試薬や触媒を使用することを伴います。

化学反応の分析

ブトパミンは、次のようないくつかのタイプの化学反応を受けます。

酸化: ブトパミンは酸化されて、さまざまな酸化生成物を形成することができます。

還元: 特定の条件下で還元されて、さまざまな還元形態になる可能性があります。

置換: ブトパミンは、ある官能基が別の官能基に置き換わる置換反応を受けることができます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。

科学研究の応用

ブトパミンには、次のような科学研究の応用がいくつかあります。

化学: 構造修飾が変力作用に及ぼす影響を調べるためのモデル化合物として使用されています。

生物学: ブトパミンは、心筋細胞に対するその影響とその潜在的な治療応用を理解するための研究に使用されています。

医学: 心不全やその他の心臓血管疾患の治療における可能性のある用途について研究されています。

科学的研究の応用

Cardiac Applications

Butopamine in Heart Failure Treatment

This compound has been studied for its effects on acute heart failure. Clinical findings indicate that intravenous administration can significantly increase the cardiac index, which is a crucial measure of heart function. In a study conducted by Thompson et al., patients with acute heart failure showed improved cardiac output following this compound treatment, highlighting its potential as a therapeutic agent in managing heart conditions .

Preclinical Studies

Preclinical studies demonstrate that this compound exhibits inotropic effects when administered both intravenously and orally. Research involving canine models has shown promising results, suggesting that this compound can enhance myocardial contractility, making it a candidate for further exploration in treating heart failure and other cardiovascular disorders .

Pharmacological Insights

Dopaminergic Activity

While this compound is primarily classified as a β-adrenergic agonist, its interactions with dopaminergic pathways warrant investigation. The modulation of dopamine levels can influence various neurological and psychiatric conditions. Recent studies suggest that compounds affecting dopamine release may also impact motivation and reward systems in the brain, which could have implications for understanding mood disorders and cognitive functions .

Research Implications

Potential in Dopaminergic Research

Research into the mechanisms of dopamine release has identified ion channels that regulate this process. Understanding how this compound and similar compounds influence these channels could lead to new therapeutic strategies for conditions such as depression and Parkinson's disease. Researchers are investigating how manipulating dopamine signaling might improve treatment outcomes for patients suffering from these disorders .

Case Studies and Clinical Trials

Ongoing clinical trials are essential for evaluating the efficacy of this compound in real-world settings. For instance, studies focusing on its use in patients with varying degrees of heart failure are crucial for establishing dosage guidelines and understanding potential side effects. The outcomes of these trials will provide valuable insights into the safety and effectiveness of this compound as a treatment option .

Summary of Findings

The following table summarizes key findings from various studies on this compound:

作用機序

ブトパミンは、心臓のβ1アドレナリン受容体に結合することでその作用を発揮します。この結合により、環状アデノシンモノリン酸(cAMP)のレベルが上昇し、それが心臓の筋細胞へのカルシウムイオン流入を促進します。カルシウムイオン濃度の上昇により、心臓の収縮力が強くなります。 この経路に関与する分子標的には、β1アドレナリン受容体とその関連するGタンパク質共役受容体シグナル伝達経路が含まれます .

類似の化合物との比較

ブトパミンは、ドブタミンやドーパミンなどの他の変力作用薬と類似しています。ブトパミンは、カテコールアミンではなく、カテコール-O-メチルトランスフェラーゼの作用を受けにくいという点でユニークであり、経口投与に適しています。類似の化合物には次のようなものがあります。

ドブタミン: 心臓の収縮力を高めるカテコールアミンですが、経口投与には適していません。

ブトパミンは、他の類似の化合物と比較して、構造の修飾により経口投与が可能になり、異なる代謝経路を持つ点でユニークです。

類似化合物との比較

Butopamine is similar to other inotropic agents such as dobutamine and dopamine. it is unique in that it is not a catecholamine and is refractory to catechol-O-methyltransferase, making it suitable for oral administration. Similar compounds include:

Dobutamine: A catecholamine that also increases heart contractility but is not suitable for oral administration.

Dopamine: Another catecholamine with inotropic effects but with a broader range of actions on different receptors.

This compound’s uniqueness lies in its structural modification, which allows for oral administration and a different metabolic pathway compared to other similar compounds.

生物活性

Butopamine, a beta-adrenergic agonist, is primarily known for its role as a cardiac stimulant and growth promoter in livestock. This compound is the hydrochloride salt of the RR-isomer of ractopamine and exhibits significant biological activity through its interaction with adrenergic receptors. The following sections will detail its pharmacological effects, mechanisms of action, and relevant research findings.

This compound acts predominantly as a full agonist at beta-2 adrenergic receptors, with some activity at beta-1 receptors. The activation of these receptors leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), which mediates various physiological responses:

- Beta-1 Receptor Activation : Primarily found in the heart, stimulation leads to increased heart rate and contractility.

- Beta-2 Receptor Activation : Involves relaxation of bronchial smooth muscle and vasodilation in peripheral blood vessels .

Pharmacological Effects

Cardiovascular Effects :

this compound has been shown to increase heart rate and contractility, making it useful in certain clinical scenarios. In studies, it demonstrated a more potent effect on cardiac output compared to other beta-adrenergic agonists .

Growth Promotion in Livestock :

As a growth promoter, this compound is used in animal husbandry to enhance feed efficiency and muscle growth. Its efficacy has been linked to its ability to modulate metabolic processes favorably in livestock .

Case Studies and Clinical Trials

- Cardiac Stimulation in Humans :

- Growth Response in Pigs :

- Safety Assessments :

Comparative Biological Activity

The following table summarizes the comparative biological activity of this compound against other beta-adrenergic agonists:

| Compound | Primary Action | Beta-Receptor Affinity | Notable Effects |

|---|---|---|---|

| This compound | Cardiac stimulant | High for β2, moderate for β1 | Increased heart rate, muscle growth promotion |

| Ractopamine | Growth promoter | High for β2 | Enhanced feed efficiency in livestock |

| Dobutamine | Cardiac stimulant | High for β1 | Increased cardiac output |

| Salbutamol | Bronchodilator | High for β2 | Relaxation of bronchial smooth muscle |

特性

IUPAC Name |

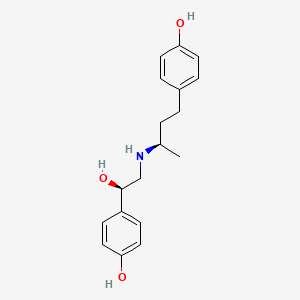

4-[(3R)-3-[[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15/h4-11,13,18-22H,2-3,12H2,1H3/t13-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQZYXCXBBCEAQ-ACJLOTCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC1=CC=C(C=C1)O)NC[C@@H](C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50216876 | |

| Record name | Butopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66734-12-1 | |

| Record name | Butopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66734-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butopamine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066734121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX7907IE2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ractopamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240368 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。